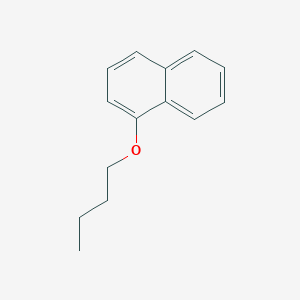

1-Butoxynaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBITXBWPKRSPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60532852 | |

| Record name | 1-Butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20900-19-0 | |

| Record name | 1-Butoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butoxynaphthalene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-butoxynaphthalene. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for their work.

Chemical Properties of this compound

This compound is an aromatic ether. Its key physicochemical properties are summarized in the table below, providing a quantitative basis for experimental design and evaluation.

| Property | Value |

| Molecular Formula | C₁₄H₁₆O |

| Molecular Weight | 200.28 g/mol [1] |

| Melting Point | 33-33.5 °C[2] |

| Boiling Point | 309 °C[2] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted)[2] |

| LogP (Octanol-Water Partition Coefficient) | 4.9 (Computed)[1] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents and fats.[3] |

Chemical Structure of this compound

The structural identity of this compound is defined by the attachment of a butoxy group to the C1 position of a naphthalene (B1677914) ring system.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 20900-19-0[1] |

| SMILES String | CCCCOC1=CC=CC2=CC=CC=C21[1] |

| InChI Key | RBITXBWPKRSPEO-UHFFFAOYSA-N[1] |

Below is a 2D structural representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[4][5] This protocol outlines the synthesis of this compound from 1-naphthol (B170400) and an appropriate butyl halide.

Materials:

-

1-Naphthol

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

1-Bromobutane or 1-iodobutane

-

Anhydrous ethanol (B145695) or other suitable solvent

-

Ice

-

Deionized water

Procedure:

-

Deprotonation of 1-Naphthol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol in anhydrous ethanol.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution.

-

Heat the mixture to reflux to facilitate the deprotonation of the hydroxyl group of 1-naphthol, forming the sodium 1-naphthoxide salt. The reaction can be monitored by the dissolution of the starting materials.

-

-

Nucleophilic Substitution (SN2 Reaction):

-

Once the deprotonation is complete, add a slight excess of the butyl halide (e.g., 1-bromobutane) to the reaction mixture.

-

Continue to reflux the mixture. The naphthoxide ion will act as a nucleophile and attack the primary carbon of the butyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.[6]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture over ice-water to precipitate the crude this compound.[4]

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

The following diagram illustrates the logical workflow of the synthesis and purification process.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques. While specific validated methods for this compound are not extensively documented, protocols for structurally similar compounds like 1-butyl-2-naphthalenol can be readily adapted.[7][8]

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a robust technique for the separation and quantification of non-volatile and thermally unstable compounds.

-

Typical Conditions (Adaptable):

-

Column: A reverse-phase C18 column is generally suitable.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene ring system or fluorescence detection for higher sensitivity.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS provides high separation efficiency and definitive identification based on the mass-to-charge ratio of the compound and its fragments.

-

Typical Conditions (Adaptable):

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without degradation.

-

Ionization: Electron ionization (EI) is common for generating a reproducible fragmentation pattern for library matching.

-

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in biological signaling pathways. However, naphthalene derivatives, as a class of compounds, have been the subject of research for various biological activities. Some studies have investigated naphthalene derivatives for their potential anti-inflammatory properties.[9] Further research is required to elucidate any specific biological roles of this compound.

The following diagram illustrates a generalized logical relationship for investigating the potential biological activity of a compound like this compound.

References

- 1. This compound | C14H16O | CID 13262700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20900-19-0 [chemicalbook.com]

- 3. 2-Butoxynaphthalene (Nerolin Bromelia) | CAS 93-18-5 | Neroli Fragrance Ingredient [industrochem.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

1-Butoxynaphthalene: A Technical Guide for Researchers

For immediate release: This technical guide provides a comprehensive overview of 1-Butoxynaphthalene, including its chemical properties, synthesis, and analytical methods. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of this compound.

Core Chemical and Physical Data

This compound is an aromatic ether with the chemical formula C₁₄H₁₆O.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20900-19-0 | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Melting Point | 33-33.5 °C | ChemicalBook |

| Boiling Point | 309 °C | ChemicalBook |

| Density | 1.016±0.06 g/cm³ (Predicted) | ChemicalBook |

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers. This protocol is adapted from the synthesis of the isomeric 2-butoxynaphthalene. The reaction involves the deprotonation of 1-naphthol (B170400) to form a nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane (B1219991).

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

1-Naphthol

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (B145695) (or other suitable solvent)

-

1-Bromobutane or 1-Iodobutane

-

Ice

-

Water (deionized)

Procedure:

-

In a round-bottom flask, dissolve 1-naphthol in ethanol.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution to deprotonate the hydroxyl group of 1-naphthol, forming the sodium 1-naphthoxide salt.

-

Heat the mixture to reflux to ensure complete formation of the naphthoxide.

-

Slowly add a stoichiometric equivalent of 1-bromobutane or 1-iodobutane to the refluxing mixture.

-

Continue to reflux the reaction mixture for a sufficient time to allow the nucleophilic substitution to go to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture over ice-water to precipitate the crude this compound product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate (B1210297) mixture.

Analytical Methods

Several analytical techniques can be employed for the characterization and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix and the desired sensitivity.

| Analytical Method | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Quantification and purity assessment. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification and quantification, particularly in complex mixtures. |

| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte. | A simpler method for quantification, suitable for relatively pure samples. |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent material. | Monitoring reaction progress and assessing purity. |

Biological Activity and Signaling Pathways: A Putative Outlook

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activity, metabolic fate, and potential signaling pathways of this compound. However, based on the well-documented metabolism of the parent compound, naphthalene (B1677914), a hypothetical metabolic pathway can be proposed for research and investigation purposes.

The metabolism of naphthalene is known to proceed via cytochrome P450-mediated oxidation to form reactive epoxide intermediates. These can then be detoxified or further metabolized to various products, including naphthols and naphthoquinones, which have been shown to exhibit biological and toxicological effects. It is plausible that this compound could undergo similar metabolic transformations, although the presence of the butoxy group may influence the rate and regioselectivity of these reactions.

Below is a hypothetical metabolic pathway for this compound, intended to serve as a starting point for future research into its biological effects.

References

Synthesis of 1-Butoxynaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 1-butoxynaphthalene and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The naphthalene (B1677914) scaffold is a key structural motif in many biologically active molecules, and the introduction of a butoxy group can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacological profile. This document provides a comparative overview of the most common synthetic methods, including detailed experimental protocols, quantitative data, and mechanistic insights to guide researchers in the efficient preparation of these valuable compounds.

Core Synthesis Pathways

The synthesis of this compound derivatives primarily relies on the formation of an ether linkage between a 1-naphthol (B170400) precursor and a butyl-containing electrophile or vice versa. The three main strategies employed for this transformation are the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig O-arylation.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers.[1] It proceeds via an S\textsubscript{N}2 reaction between an alkoxide nucleophile and a primary alkyl halide.[2] In the context of this compound synthesis, this involves the deprotonation of 1-naphthol to form the more nucleophilic 1-naphthoxide, which then attacks an n-butyl halide.

Reaction Scheme:

This method is generally favored for its simplicity, the ready availability of starting materials, and the relatively mild reaction conditions.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an alcohol and an aryl halide.[3] This method is particularly useful when the Williamson ether synthesis is not feasible, for instance, when dealing with less reactive aryl halides. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under milder conditions.

Reaction Scheme:

Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig O-arylation is a powerful palladium-catalyzed cross-coupling reaction for the formation of aryl ethers.[4] This method offers a broad substrate scope, including the coupling of unactivated aryl halides with a wide range of alcohols, and typically proceeds under milder conditions than the traditional Ullmann condensation.[5][6] The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of this reaction.

Reaction Scheme:

Comparative Data of Synthesis Pathways

The selection of a synthetic route depends on various factors, including substrate availability, functional group tolerance, desired scale, and cost. The following table summarizes the key features of the three primary methods for the synthesis of this compound.

| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig O-Arylation |

| Catalyst | None (Base-mediated) | Copper (Cu) salts or nanoparticles | Palladium (Pd) complexes |

| Typical Reactants | 1-Naphthol + n-Butyl halide | 1-Halonaphthalene + n-Butanol | 1-Halonaphthalene + n-Butanol |

| Reaction Temperature | Moderate (Reflux in common solvents) | High (often >150 °C), milder with modern ligands | Mild to moderate (often 80-120 °C) |

| Base | Strong bases (e.g., NaOH, NaH, K₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |

| Advantages | Simple, inexpensive, readily available reagents | Lower cost catalyst than palladium | Broad substrate scope, mild conditions, high yields |

| Disadvantages | Limited to primary alkyl halides | Harsh conditions for traditional methods, potential for side reactions | Expensive catalyst and ligands, sensitivity to air and moisture |

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures.

Materials:

-

1-Naphthol

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthol (1.0 eq) in absolute ethanol.

-

Add finely crushed sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 1-naphthoxide.

-

Add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Protocol 2: Ullmann Condensation for the Synthesis of this compound (Representative)

This protocol is a representative procedure based on modern Ullmann-type couplings.

Materials:

-

n-Butanol

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (B135089) (or other suitable ligand)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous toluene, 1-iodonaphthalene (1.0 eq), and n-butanol (1.5 eq) via syringe.

-

Seal the tube and heat the reaction mixture at 110-130 °C for 24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Protocol 3: Buchwald-Hartwig O-Arylation for the Synthesis of this compound (Representative)

This protocol is a representative procedure based on Buchwald-Hartwig O-arylation of aryl halides.[5][6]

Materials:

-

n-Butanol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) or other suitable ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

-

Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 eq) and n-butanol (1.2 eq).

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a short plug of silica gel, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Visualizations

Synthesis Pathways Overview

References

- 1. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]

- 6. Palladium-catalyzed formation of aryl tert-butyl ethers from unactivated aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 1-Butoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-butoxynaphthalene. Due to a lack of specific experimental data for this compound in peer-reviewed literature, this document leverages the well-characterized photophysical parameters of the parent chromophore, naphthalene (B1677914), as a foundational reference. Detailed experimental protocols are provided to enable researchers to determine the precise photophysical characteristics of this compound. This guide is intended to serve as a valuable resource for scientists and professionals in drug development and materials science who are interested in utilizing the fluorescent properties of naphthalene derivatives.

Introduction

This guide outlines the expected photophysical behavior of this compound based on the known properties of naphthalene. It also provides detailed, generalized experimental methodologies for the determination of key photophysical parameters, including absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Anticipated Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the electron-donating nature of the butoxy group attached to the naphthalene ring. This substitution is likely to cause a red-shift (bathochromic shift) in both the absorption and emission spectra compared to the parent naphthalene molecule. The extent of this shift will be dependent on solvent polarity.

For the purpose of providing a quantitative reference, the photophysical properties of naphthalene in cyclohexane (B81311) are summarized below. It is crucial to note that these values are for the parent compound and should be experimentally verified for this compound.

Table 1: Photophysical Properties of Naphthalene in Cyclohexane

| Parameter | Value | Reference |

| Absorption Maximum (λ_abs) | 275 nm | [4][5] |

| Molar Extinction Coefficient (ε) at λ_abs | 6000 M⁻¹cm⁻¹ | [4][5] |

| Emission Maximum (λ_em) | Not specified, excitation at 270 nm | [5] |

| Fluorescence Quantum Yield (Φ_f) | 0.23 | [4][5] |

| Fluorescence Lifetime (τ_f) | ~96 ns (in deoxygenated cyclohexane) | [6] |

Experimental Protocols

To determine the precise photophysical properties of this compound, the following experimental protocols are recommended.

Measurement of Absorption and Emission Spectra

The absorption spectrum of this compound can be measured using a UV-Visible spectrophotometer, and the emission spectrum can be measured using a fluorometer.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Absorption Spectrum:

-

Record the UV-Visible absorption spectrum of the solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorption (λ_abs).

-

-

Emission Spectrum:

-

Excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum over a suitable wavelength range, ensuring to capture the entire emission profile.

-

Identify the wavelength of maximum emission (λ_em).

-

Caption: Workflow for determining absorption and emission spectra.

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield can be determined using the relative method, comparing the fluorescence of this compound to a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with absorption and emission properties similar to the expected range for this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength.

-

Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity for each solution, exciting at the same wavelength used for the absorbance measurements.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

-

Calculation: Calculate the quantum yield of the sample using the following equation:

Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient from the plot and n is the refractive index of the solvent.

Caption: Workflow for relative fluorescence quantum yield determination.

Measurement of Fluorescence Lifetime (τ_f)

The fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or LED) with a pulse duration significantly shorter than the expected fluorescence lifetime.

-

Sample Preparation: Prepare a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

Fluorescence Decay Measurement:

-

Excite the sample with the pulsed light source at a wavelength where it absorbs.

-

Collect the fluorescence decay histogram by measuring the time difference between the excitation pulse and the detection of the first emitted photon.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF.

-

Fit the resulting decay curve to an exponential model (e.g., mono- or multi-exponential) to determine the fluorescence lifetime(s).

-

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

While specific photophysical data for this compound is currently unavailable, this guide provides a strong foundation for its characterization. By leveraging the known properties of naphthalene and following the detailed experimental protocols outlined, researchers can accurately determine the absorption, emission, quantum yield, and lifetime of this compound. This information is critical for its potential application as a fluorescent probe in biological imaging, as a component in organic light-emitting diodes (OLEDs), or in other areas of materials science and drug development. The provided workflows and diagrams offer a clear and structured approach to these essential photophysical measurements.

References

- 1. This compound | C14H16O | CID 13262700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20900-19-0 [chemicalbook.com]

- 3. This compound 97% | CAS: 20900-19-0 | AChemBlock [achemblock.com]

- 4. PhotochemCAD | Naphthalene [photochemcad.com]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Butoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butoxynaphthalene in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, robust experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound (C₁₄H₁₆O) is an aromatic ether. Its structure, consisting of a nonpolar naphthalene (B1677914) ring system and a butoxy group, suggests a high affinity for nonpolar environments and, consequently, good solubility in many organic solvents. Understanding its solubility is crucial for a variety of applications, including its use as a solvent, an intermediate in chemical synthesis, and for formulation development in the pharmaceutical and materials science sectors.

Qualitative Solubility Profile

Based on available chemical information and the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. The nonpolar character of the naphthalene moiety and the ether linkage contribute to its miscibility with many organic media.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Methanol | Soluble | |

| Isopropanol | Soluble | |

| Ethers | Diethyl Ether | Readily Soluble |

| Tetrahydrofuran (THF) | Readily Soluble | |

| Ketones | Acetone | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Halogenated Solvents | Chloroform | Slightly Soluble[1] |

| Dichloromethane | Soluble | |

| Aromatic Hydrocarbons | Toluene | Readily Soluble |

| Benzene | Readily Soluble | |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Heptane | Soluble | |

| Nitriles | Acetonitrile | Slightly Soluble[1] |

Note: "Readily Soluble" implies high miscibility, "Soluble" indicates good solubility, and "Slightly Soluble" suggests lower but still measurable solubility. These are qualitative descriptors and should be confirmed by quantitative analysis for specific applications.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the isothermal shake-flask method is the gold standard due to its reliability and accuracy in determining the equilibrium solubility of a compound in a solvent.[2]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer[5]

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed amount or known volume of the chosen organic solvent in a sealed glass vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant speed (e.g., 150-300 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6] The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Alternatively, for faster separation or with fine particles, centrifuge the samples at the experimental temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent precipitation due to temperature changes, ensure the pipette is at the same temperature as the sample.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean vial to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Calculation of Solubility:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.

-

Visualizations

To further elucidate the experimental process, the following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical workflow for qualitative solubility classification of an organic compound.

References

- 1. 2-BUTOXYNAPHTHALENE | 10484-56-7 [amp.chemicalbook.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Thermostatic Shaking Water Bath KWB/B - Kiparma [kiparma.com]

- 4. thomassci.com [thomassci.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-Butoxynaphthalene: A Technical Guide for Researchers

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of 1-butoxynaphthalene is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectral characteristics of this compound, crucial for its identification, characterization, and application in various scientific endeavors.

Introduction

This compound is an aromatic ether with the chemical formula C₁₄H₁₆O. Its structure, consisting of a naphthalene (B1677914) ring linked to a butoxy group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in chemical reactions and biological systems. This guide summarizes the key spectroscopic data and outlines the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene ring and the aliphatic protons of the butoxy group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H's | 7.0 - 8.2 | Multiplet | 7H |

| -OCH₂- | ~4.1 | Triplet | 2H |

| -CH₂- | ~1.8 | Sextet | 2H |

| -CH₂- | ~1.5 | Sextet | 2H |

| -CH₃ | ~1.0 | Triplet | 3H |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C's | 105 - 155 |

| C-O | ~155 |

| -OCH₂- | ~68 |

| -CH₂- | ~31 |

| -CH₂- | ~19 |

| -CH₃ | ~14 |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1500 - 1600 |

| C-O stretch (ether) | 1200 - 1250 |

| C-H bend (aromatic) | 770 - 810 |

Table 3: Key IR Absorption Bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the naphthalene ring system. The presence of the butoxy group can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene. For naphthalene in cyclohexane, characteristic absorption maxima are observed at approximately 221 nm, 275 nm, and 312 nm.

| Transition | Approximate λmax (nm) |

| π → π | ~230 |

| π → π | ~280 - 290 |

| n → π* | ~320 |

Table 4: Expected UV-Vis Absorption Maxima for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is typically used. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid-sample cell.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is first recorded and then subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

-

A blank solution containing only the solvent is used for baseline correction.

Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Unveiling the Luminescent Efficiency: A Technical Guide to the Fluorescence Quantum Yield of 1-Butoxynaphthalene

For researchers, scientists, and professionals in drug development, understanding the intrinsic photophysical properties of fluorescent molecules is paramount. The fluorescence quantum yield (Φf), a measure of a molecule's efficiency in converting absorbed light into emitted light, is a critical parameter in the design and application of fluorescent probes and materials. This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 1-butoxynaphthalene, a naphthalene (B1677914) derivative of interest in various chemical and biological applications.

Quantitative Data on Related Naphthalene Derivatives

To provide a contextual baseline, the following table summarizes the reported fluorescence quantum yields for naphthalene and a closely related derivative, 1-methoxynaphthalene. These values highlight the influence of substituents on the emissive properties of the naphthalene core. It is anticipated that this compound would exhibit a quantum yield influenced by the electron-donating nature of the butoxy group.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Naphthalene | Cyclohexane | 0.23 | [1] |

| 1-Methoxynaphthalene | Cyclohexane (degassed) | 0.65 | [2] |

Experimental Protocol: The Comparative Method for Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the comparative method (also known as the relative method).[2][3][4] This technique involves comparing the fluorescence intensity of the sample under investigation (the "test" sample) to that of a well-characterized fluorescent standard with a known quantum yield.[3]

I. Principle

When a solution of the test sample and a solution of the standard have identical absorbance at the same excitation wavelength and are measured under the same experimental conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3] The quantum yield of the unknown sample (Φx) can be calculated using the following equation[2]:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the fluorescence quantum yield of the standard.

-

Gradx is the gradient from the plot of integrated fluorescence intensity versus absorbance for the test sample.

-

Gradst is the gradient from the plot of integrated fluorescence intensity versus absorbance for the standard.

-

ηx is the refractive index of the solvent used for the test sample.

-

ηst is the refractive index of the solvent used for the standard.

II. Materials and Instrumentation

-

Fluorophore of Interest: this compound

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).[5]

-

Solvent: Spectroscopic grade solvent (the same solvent should be used for both the sample and the standard if possible).

-

UV-Vis Spectrophotometer: For absorbance measurements.

-

Fluorometer (Fluorescence Spectrometer): For fluorescence emission measurements.

-

Quartz Cuvettes: 1 cm path length.

III. Experimental Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of the quantum yield standard in the appropriate solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[6] Keeping the absorbance below 0.1 minimizes inner filter effects.[3]

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions (sample and standard) and the pure solvent (as a blank).

-

Determine the absorbance of each solution at the selected excitation wavelength.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to be the same for all measurements.

-

Record the fluorescence emission spectra for all prepared solutions (sample and standard) and the pure solvent.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature, cuvette position) are kept constant throughout all measurements.[6]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Subtract the integrated intensity of the corresponding blank (pure solvent) from each sample and standard measurement.

-

For both the sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance.

-

Determine the slope (gradient) of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

Use the equation provided in the "Principle" section to calculate the fluorescence quantum yield of this compound.

-

Factors Influencing Fluorescence Quantum Yield

Several environmental factors can significantly impact the fluorescence quantum yield of a molecule.[7] Researchers should be mindful of these when conducting experiments and interpreting results.

-

Solvent Polarity: The polarity of the solvent can alter the energy levels of the excited state, leading to shifts in the emission spectrum and changes in the quantum yield.[7][8] Generally, increasing solvent polarity can lead to a decrease in quantum yield for some aromatic compounds.[9]

-

Temperature: Temperature can affect the rates of non-radiative decay processes. For many aromatic molecules, an increase in temperature leads to a decrease in fluorescence quantum yield.[10][11]

-

Presence of Quenchers: Dissolved oxygen and other impurities can quench fluorescence, reducing the quantum yield. It is often advisable to use degassed solvents for precise measurements.

Visualizing the Process and Principles

To further clarify the experimental workflow and the fundamental concepts, the following diagrams are provided.

Caption: Workflow for the determination of fluorescence quantum yield.

Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.

References

- 1. PhotochemCAD | Naphthalene [photochemcad.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. static.horiba.com [static.horiba.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. edinst.com [edinst.com]

The Environmental Sensitivity of Naphthalene-Based Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-based fluorescent probes have emerged as indispensable tools in chemical biology and drug development, offering profound insights into the intricate microenvironments of biological systems. Their sensitivity to local environmental factors, such as polarity, pH, and viscosity, allows for the nuanced interrogation of cellular processes and the characterization of drug-delivery vehicles. This technical guide provides a comprehensive overview of the core principles governing the environmental sensitivity of these probes, supported by detailed data, experimental protocols, and visualizations to empower researchers in their application.

Core Principles: Harnessing Environmental Perturbations for Fluorescence Readouts

The environmental sensitivity of naphthalene-based probes stems from their unique photophysical properties, which are intricately linked to their chemical structure. The naphthalene (B1677914) core, a rigid bicyclic aromatic system, provides a stable fluorophore scaffold. When appropriately substituted with electron-donating and electron-withdrawing groups, these probes exhibit significant changes in their fluorescence characteristics in response to alterations in their immediate surroundings. Two primary mechanisms underpin this sensitivity: Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT)

In many naphthalene-based probes, an electron-donating group (e.g., dimethylamino) and an electron-accepting group (e.g., carbonyl) are positioned on the naphthalene ring. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This ICT state is highly sensitive to the polarity of the surrounding solvent. In polar solvents, the charge-separated state is stabilized, leading to a red-shift in the emission spectrum (emission at longer wavelengths). Conversely, in non-polar environments, the emission is blue-shifted (emission at shorter wavelengths). This solvatochromism is the basis for using probes like PRODAN and Laurdan to map membrane polarity and lipid organization.

dot

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Photoinduced Electron Transfer (PET)

PET-based probes consist of a fluorophore (the naphthalene moiety) linked to a receptor unit via a short spacer. In the "off" state, the fluorescence of the naphthalene core is quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding of an analyte (e.g., a proton or a metal ion) to the receptor, the electron-donating ability of the receptor is suppressed. This inhibition of PET "turns on" the fluorescence of the naphthalene core. The fluorescence intensity, therefore, serves as a direct indicator of analyte concentration.

dot

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Quantitative Data on Naphthalene-Based Probes

The following table summarizes the photophysical properties of several key naphthalene-based probes in different solvent environments. This data highlights their sensitivity to polarity, which is a cornerstone of their application in biological and materials science.

| Probe | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Naphthalene | Cyclohexane | 275 | 321 | 0.23[1] |

| Ethanol | 276 | 324 | 0.19 | |

| Acetonitrile | 276 | 323 | 0.16 | |

| Water | 275 | 335 | 0.09 | |

| PRODAN | Cyclohexane | 345 | 401 | 0.03[1][2] |

| Toluene (B28343) | 358 | 428 | 0.73 | |

| Acetonitrile | 358 | 473 | 0.53 | |

| Ethanol | 360 | 498 | 0.54[1] | |

| Water | 350 | 531 | 0.01[2] | |

| Laurdan | Cyclohexane | 345 | 400 | 0.03[1] |

| Toluene | 364 | 425 | 0.47[1] | |

| Ethanol | 365 | 495 | 0.53 | |

| Methanol | 365 | 500 | 0.50 | |

| DPPC (Gel Phase) | 340 | 440 | - | |

| DPPC (Liquid Crystalline) | 340 | 490 | - |

Detailed Experimental Protocols

Synthesis of 6-dodecanoyl-2-(dimethylamino)naphthalene (Laurdan)

dot

Caption: Synthesis pathway for Laurdan.

Materials:

-

2-Naphthol

-

Lauroyl chloride

-

Pyridine

-

Aluminum chloride (AlCl₃)

-

Dimethylamine hydrochloride

-

Palladium acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

Esterification: Dissolve 2-naphthol in pyridine and cool to 0°C. Add lauroyl chloride dropwise and stir at room temperature overnight. Extract the product, 2-naphthyl laurate, with DCM, wash with HCl and brine, dry over Na₂SO₄, and purify by column chromatography (hexane/ethyl acetate).

-

Fries Rearrangement: Dissolve 2-naphthyl laurate in DCM and add AlCl₃ portion-wise at 0°C. Stir at room temperature for 4 hours. Quench the reaction with ice-cold HCl. Extract the product, 6-dodecanoyl-2-naphthol, with DCM, wash, dry, and purify by column chromatography.

-

Buchwald-Hartwig Amination: To an oven-dried flask, add 6-dodecanoyl-2-naphthol, dimethylamine hydrochloride, Pd(OAc)₂, XPhos, and NaOtBu. Add anhydrous toluene and heat the mixture at 110°C under an inert atmosphere for 12 hours. Cool to room temperature, filter, and concentrate. Purify the crude product by column chromatography to yield Laurdan as a white solid.[3][4]

Measuring Solvent Polarity using PRODAN Fluorescence

dot

Caption: Workflow for measuring solvent polarity.

Materials:

-

PRODAN (6-propionyl-2-(dimethylamino)naphthalene)

-

Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, acetonitrile, ethanol)

-

Spectrofluorometer

Procedure:

-

Stock Solution: Prepare a 1 mM stock solution of PRODAN in ethanol.

-

Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of PRODAN in each solvent of interest. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectrum of each sample using an excitation wavelength of 360 nm.[5]

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_em) for each solvent.

-

Correlation: Plot the emission maximum (in wavenumbers, cm⁻¹) against a known solvent polarity scale, such as the Reichardt's dye E_T(30) scale, to generate a calibration curve. This curve can then be used to determine the polarity of unknown environments.[6]

Live-Cell Viscosity Imaging using a Naphthalene-Based Molecular Rotor

Materials:

-

A viscosity-sensitive naphthalene-based molecular rotor probe

-

Live cells cultured on glass-bottom dishes

-

Fluorescence microscope equipped for live-cell imaging (confocal or two-photon) and Fluorescence Lifetime Imaging (FLIM) capabilities

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

-

Probe Loading: Incubate the cells with the molecular rotor probe (typically at 1-10 µM in cell culture medium) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with pre-warmed PBS to remove excess probe.

-

Imaging: Image the cells in fresh, pre-warmed culture medium.

-

Data Acquisition (Intensity-based): Acquire fluorescence intensity images. An increase in fluorescence intensity corresponds to an increase in microviscosity.

-

Data Acquisition (FLIM): For quantitative measurements, acquire fluorescence lifetime images. The fluorescence lifetime of the probe is directly proportional to the viscosity of its microenvironment.[1]

-

Data Analysis: Generate viscosity maps of the cells by correlating fluorescence lifetime or intensity to a calibration curve generated in solutions of known viscosity.[7]

pH Measurement using a Naphthalene-Based Fluorescent Probe

Materials:

-

A pH-sensitive naphthalene-based probe

-

Buffers of known pH values for calibration

-

Sample of interest

-

Spectrofluorometer or fluorescence microscope

Procedure:

-

Calibration: Prepare a series of solutions of the probe in buffers of varying pH. Record the fluorescence intensity or the ratio of intensities at two different emission wavelengths for each pH value to generate a calibration curve.[8][9]

-

Sample Preparation: Add the probe to the sample of interest at the same final concentration used for the calibration.

-

Measurement: Record the fluorescence of the sample under the same conditions as the calibration.

-

pH Determination: Determine the pH of the sample by interpolating its fluorescence reading on the calibration curve. For cellular applications, ratiometric imaging is often preferred to minimize artifacts from probe concentration and photobleaching.[10][11]

Conclusion

Naphthalene-based fluorescent probes represent a powerful and versatile class of tools for researchers across various scientific disciplines. Their sensitivity to the physicochemical properties of their immediate environment, governed by well-defined photophysical principles, allows for the detailed investigation of complex systems. By understanding the core mechanisms of ICT and PET, and by employing the robust experimental protocols outlined in this guide, scientists can effectively harness the capabilities of these probes to advance our understanding of cellular function, disease progression, and the performance of novel therapeutic agents.

References

- 1. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. Mapping viscosity in cells using molecular rotors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of 1-Butoxynaphthalene in Cellular Biology: A Technical Guide for Researchers

Abstract

1-Butoxynaphthalene, an aromatic ether derivative of naphthalene (B1677914), presents a compelling yet underexplored scaffold for cellular biology research and drug development. While direct biological studies on this specific compound are limited, the extensive bioactivity of related naphthalene derivatives provides a strong rationale for its investigation. This technical guide outlines potential applications of this compound, focusing on its hypothesized role as a modulator of critical cellular pathways. We present a framework for its investigation, including hypothetical data, detailed experimental protocols, and conceptualized signaling pathways to guide future research. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical entities for therapeutic intervention.

Introduction: The Rationale for Investigating this compound

Naphthalene and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The biological effects of naphthalene are often mediated by its metabolic activation by cytochrome P450 (CYP) enzymes into reactive intermediates such as epoxides, phenols (naphthols), and quinones.[6][7][8] These metabolites can then interact with cellular macromolecules and modulate various signaling pathways.

The introduction of a butoxy group to the naphthalene core in this compound is expected to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability. This modification could alter its interaction with cellular targets and its metabolic profile, potentially leading to novel biological activities. This guide explores the most promising hypothetical applications of this compound in cellular biology, with a primary focus on oncology.

Hypothesized Mechanism of Action: Metabolic Activation and Pathway Modulation

We hypothesize that this compound, similar to naphthalene, is likely a substrate for CYP enzymes. The metabolic process could lead to the formation of hydroxylated and quinone-like metabolites that may be responsible for its biological activity. The butoxy group may direct metabolism to specific positions on the naphthalene ring and influence the rate of metabolic activation.

A plausible metabolic activation pathway for this compound is its conversion to reactive quinone species, which can induce oxidative stress and covalently modify cellular proteins, thereby triggering downstream signaling events.

Caption: Hypothesized metabolic activation and downstream effects of this compound.

Potential Application in Oncology: An Anticancer Agent

Many naphthalene derivatives have demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines.[9][10][11] We propose that this compound could be a valuable lead compound in cancer research.

Hypothetical In Vitro Efficacy

The following table summarizes hypothetical quantitative data for the cytotoxic and apoptotic effects of this compound on a human colorectal cancer cell line (HCT116).

| Parameter | This compound | Doxorubicin (Control) |

| IC50 (µM) after 48h | 15.5 | 0.8 |

| % Apoptotic Cells (Annexin V+) at 24h (at IC50) | 65% | 75% |

| Cell Cycle Arrest at 24h (at IC50) | G2/M Phase | G2/M Phase |

| Caspase-3/7 Activation (Fold Change) at 24h | 4.2 | 5.8 |

Proposed Signaling Pathway: Induction of Apoptosis

Based on the activities of related compounds, this compound could induce apoptosis through the intrinsic pathway, initiated by cellular stress and mediated by the Bcl-2 family of proteins and subsequent caspase activation.

Caption: Proposed apoptotic signaling pathway modulated by this compound metabolites.

Experimental Protocols

To investigate the potential applications of this compound, a series of well-established cellular biology assays can be employed. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Methodology:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptotic Markers

This protocol is for detecting changes in the expression of key apoptotic proteins.

Methodology:

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The framework presented in this guide provides a starting point for the systematic investigation of this compound's potential in cellular biology. Future research should focus on:

-

Metabolite Identification: Identifying the specific metabolites of this compound produced by liver microsomes and in cell culture systems.

-

Target Deconvolution: Elucidating the direct molecular targets of the active metabolites.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

-

Broader Screening: Assessing the activity of this compound against a wider range of cancer cell lines and in other disease models, such as microbial infections.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Discovery and history of naphthalene derivatives in sensing

An In-depth Technical Guide to the Discovery and History of Naphthalene (B1677914) Derivatives in Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene, a simple polycyclic aromatic hydrocarbon, has a rich history that has evolved from a primary component of coal tar to a fundamental scaffold in the development of sophisticated chemosensors.[1][2][3] Its unique photophysical properties, including a rigid planar structure and the potential for high quantum yields, have made its derivatives highly valuable as fluorescent probes.[4][5] This technical guide provides a comprehensive overview of the discovery of naphthalene, its historical applications, and the subsequent development of its derivatives as powerful tools for sensing a wide array of analytes, including metal ions, anions, and biologically significant molecules. Detailed experimental methodologies and a summary of key performance data are presented to serve as a valuable resource for researchers in the fields of chemistry, biology, and drug development.

Discovery and Early History of Naphthalene

Naphthalene was first isolated in the early 1820s from coal tar, a byproduct of the destructive distillation of coal.[1][2][6] British physician and chemist John Kidd is credited with its discovery in 1819, and he proposed the name "naphthaline" as it was derived from "naphtha," a term for volatile, flammable hydrocarbon liquids.[1][2] The chemical formula of naphthalene, C₁₀H₈, was determined by Michael Faraday in 1826, and its structure, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and later confirmed by Carl Gräbe.[1][2][7]

Initially, the primary use of naphthalene was as a moth repellent, a property attributed to its characteristic strong odor.[7][8][9] It was also used as an insecticide and a deodorizer.[8][9] Industrially, the single largest application of naphthalene became the production of phthalic anhydride (B1165640), a precursor for manufacturing plasticizers, dyes, and resins.[1][6][9] Naphthalene derivatives also found use as surfactants, wetting agents, and in the synthesis of various chemicals, including insecticides like carbaryl.[1][2]

The Emergence of Naphthalene Derivatives in Sensing

The foray of naphthalene derivatives into the field of sensing is a direct consequence of their favorable photophysical properties. The rigid and planar structure of the naphthalene ring, combined with its large π-electron conjugated system, provides a robust framework for designing fluorescent molecules.[4] While unsubstituted naphthalene has poor fluorescence, the attachment of electron-donating and electron-accepting groups to the naphthalene core can significantly enhance its fluorescence through an Intramolecular Charge Transfer (ICT) mechanism.[10] These derivatives often exhibit high quantum yields and excellent photostability, making them ideal candidates for fluorescent probes.[4][5]

The sensitivity of naphthalene-based fluorophores to their microenvironment, particularly polarity, has been a key factor in their application as sensors.[11] This property allows them to be used to probe hydrophobic regions of proteins and membranes.[11] The development of synthetic methodologies to functionalize the naphthalene scaffold with various recognition moieties has led to the creation of a diverse range of chemosensors for a multitude of analytes.

Sensing of Metal Ions

Naphthalene derivatives have been extensively developed as fluorescent chemosensors for the detection of various metal ions. The general design of these sensors involves a naphthalene-based fluorophore linked to a metal ion-binding unit (a receptor). Upon binding of a metal ion, a change in the photophysical properties of the fluorophore, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), is observed.

Sensing Mechanisms

Several mechanisms are employed in the design of naphthalene-based metal ion sensors:

-

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to the receptor restricts the rotation of bonds within the molecule, leading to a more rigid structure. This rigidity reduces non-radiative decay pathways and enhances the fluorescence intensity.[12][13]

-

Photoinduced Electron Transfer (PET): In PET-based sensors, the receptor has a lone pair of electrons that can quench the fluorescence of the fluorophore through an electron transfer process. Upon binding of a metal ion, the lone pair of electrons on the receptor becomes engaged in the coordination, which inhibits the PET process and restores the fluorescence of the naphthalene moiety.[14][15][16]

Examples of Naphthalene-Based Metal Ion Sensors

A variety of naphthalene derivatives have been synthesized for the selective detection of different metal ions.

-

Aluminum (Al³⁺): Several naphthalene-based Schiff base derivatives have been reported as highly selective fluorescent sensors for Al³⁺.[17][18][19] These sensors typically exhibit a "turn-on" fluorescence response upon binding to Al³⁺.

-

Copper (Cu²⁺): Naphthalene anhydride and naphthalimide derivatives have been utilized to create fluorescent probes for Cu²⁺.[20][21][22] These sensors often operate via a fluorescence quenching mechanism upon coordination with Cu²⁺.

-

Zinc (Zn²⁺): Schiff base derivatives of 2-hydroxy-1-naphthaldehyde (B42665) are commonly used for the detection of Zn²⁺.[12][13] These probes often show a significant fluorescence enhancement in the presence of Zn²⁺.

Anion Sensing

The detection of anions is crucial in various biological and environmental systems. Naphthalene derivatives have been successfully employed as fluorescent and colorimetric sensors for a range of anions.

Recognition Principles

The interaction between the naphthalene-based sensor and the anion is typically mediated by:

-

Hydrogen Bonding: Receptors containing urea, thiourea, or amide groups can form hydrogen bonds with anions like fluoride (B91410) (F⁻) and acetate (B1210297) (OAc⁻), leading to a change in the sensor's optical properties.[23]

-

Anion-π Interactions: The electron-rich π-system of the naphthalene ring can interact with anions, contributing to the recognition process.[24]

Examples of Naphthalene-Based Anion Sensors

-

Fluoride (F⁻): Naphthalene-substituted 1,2,3-triazole-based sensors have shown a "turn-on" fluorescence response specifically for fluoride ions.[25] The interaction involves the formation of hydrogen bonds between the fluoride ion and the sensor molecule.

-

Chloride (Cl⁻): Receptors based on a rigid naphthalene spacer decorated with tetrafluoropyridines have been developed for the selective recognition of chloride ions through a combination of anion-π and C-H···Cl interactions.[24]

Sensing of Biomolecules and Bioimaging

The application of naphthalene derivatives extends to the detection of biologically important molecules and for imaging within living cells. Their good photostability and potential for two-photon absorption make them suitable for bioimaging applications.[16][26]

-

Cysteine (Cys): A naphthalene-based fluorescent probe has been designed for the highly selective detection of cysteine over other amino acids.[15] The probe utilizes a "turn-on" mechanism based on a conjugate addition/cyclization reaction with cysteine.

-

Hydrogen Sulfide (H₂S): A two-photon fluorescent probe based on a naphthalene derivative with an azide (B81097) recognition unit has been developed for the sensitive detection of H₂S in living cells.[26]

-

Cyclooxygenase-2 (COX-2): A two-photon "off-on" fluorescent probe has been created for imaging ultratrace levels of COX-2 in living systems, which is valuable for cancer diagnosis.[16]

-

pH Sensing: Hydrosoluble naphthalene diimides have been synthesized as "turn-on" red fluorescent pH sensors for cellular applications, allowing for the visualization of acidic organelles.[27]

Quantitative Data Summary

The following tables summarize the performance of selected naphthalene-based sensors for various analytes.

Table 1: Naphthalene-Based Sensors for Metal Ions

| Sensor Type | Analyte | Limit of Detection (LOD) | Binding Constant (Kₐ) | Sensing Mechanism | Reference |

| Naphthalene-based Schiff base | Al³⁺ | 1.0 x 10⁻⁷ M | - | CHEF | [17] |

| Naphthalene anhydride derivative | Cu²⁺ | 1.8 µM | - | Fluorescence Quenching | [20][21][22] |